molecular formula C17H10BrN3OS2 B12126452 (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12126452
M. Wt: 416.3 g/mol
InChI Key: FAMWFBADESPRTQ-UHFFFAOYSA-N
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Description

The compound “(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a benzimidazole moiety fused to a thiazolidinone core. The Z-configuration at the 5-position arylidene group and the 3-bromophenyl substitution at the 3-position distinguish its structural framework. This compound is synthesized via condensation reactions involving rhodanine precursors and substituted aldehydes, followed by characterization using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .

Properties

Molecular Formula

C17H10BrN3OS2

Molecular Weight

416.3 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(3-bromophenyl)-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C17H10BrN3OS2/c18-10-4-3-5-11(8-10)21-16(22)14(24-17(21)23)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,22H

InChI Key

FAMWFBADESPRTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)Br)O)N=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common method involves the condensation of 2-aminobenzimidazole with a thiazolidine-2,4-dione derivative. The reaction proceeds under mild conditions, resulting in the formation of the target compound.

Industrial Production:: While not widely produced industrially, research laboratories synthesize it for further investigation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thiazolidinone ring can undergo oxidation, leading to various derivatives.

    Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.

    Substitution: The bromine atom on the phenyl ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Nucleophiles like amines or thiols.

Major Products:: The oxidation of the thiazolidinone ring could yield a sulfoxide or sulfone derivative, while reduction may produce an alcohol. Substitution reactions may lead to various substituted analogs.

Scientific Research Applications

Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

Biology and Medicine::

    Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific cellular pathways.

    Antimicrobial Activity: Investigations focus on its antibacterial and antifungal effects.

    Enzyme Inhibition: It may inhibit specific enzymes relevant to disease processes.

Mechanism of Action

The exact mechanism remains elusive, but studies suggest interactions with cellular receptors, enzymes, or DNA. Further research is needed to unravel its precise mode of action.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Melting Point (°C) Yield (%) Biological Activity Reference
(5Z)-5-(1H-Benzimidazol-2-ylmethylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one Benzimidazole, 3-bromophenyl Not reported Not reported Under investigation
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5c) 4-Hydroxy-3-methoxy, morpholinyl 251–253 88 Antimicrobial potential
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one (5e) Benzodioxolyl, piperazinyl >260 78 Not reported
(5Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) Indolyl, 3-hydroxyphenyl Not reported Not reported Antibacterial/antifungal lead
(5Z)-5-[(7-Bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one (3i) 7-Bromo-benzodioxolyl >260 70 Not reported
(5Z)-3-(4-Bromophenyl)-5-(2-chlorobenzylidene)-2-thioxothiazolidin-4-one 4-Bromophenyl, 2-chlorophenyl Not reported Not reported Not reported

Key Observations:

Substituent Diversity: The target compound’s benzimidazole group is unique compared to benzodioxolyl (e.g., 5e, 3i) or indolyl (e.g., 5b) substituents in analogues. These groups influence solubility and target binding . Bromine substituents (e.g., 3-bromophenyl in the target vs.

Synthetic Methods :

  • Microwave-assisted synthesis (e.g., 5c, 5e) achieves high yields (78–88%) and purity compared to conventional reflux methods .
  • The target compound’s synthesis likely follows protocols similar to , using acetic acid and sodium acetate under reflux .

Thermal Stability :

  • High melting points (>260°C) in benzodioxolyl derivatives (e.g., 5e, 3i) suggest enhanced crystallinity and stability compared to morpholinyl or indolyl analogues .

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